molecular formula C19H23FN2O4S B3579166 1-(2,5-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(2,5-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B3579166
M. Wt: 394.5 g/mol
InChI Key: CIRJIKUBKNCGJP-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxybenzyl group and a 4-fluorophenylsulfonyl group

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-25-17-5-8-19(26-2)15(13-17)14-21-9-11-22(12-10-21)27(23,24)18-6-3-16(20)4-7-18/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRJIKUBKNCGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Preparation of 2,5-dimethoxybenzyl chloride: This can be achieved by reacting 2,5-dimethoxybenzyl alcohol with thionyl chloride under reflux conditions.

    Formation of 1-(2,5-dimethoxybenzyl)piperazine: The 2,5-dimethoxybenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.

    Introduction of the 4-fluorophenylsulfonyl group: The final step involves the reaction of 1-(2,5-dimethoxybenzyl)piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

    Reduction: Formation of 1-(2,5-dimethoxybenzyl)-4-[(4-fluorophenyl)thio]piperazine.

    Substitution: Formation of 1-(2,5-dimethoxybenzyl)-4-[(4-aminophenyl)sulfonyl]piperazine or 1-(2,5-dimethoxybenzyl)-4-[(4-mercaptophenyl)sulfonyl]piperazine.

Scientific Research Applications

1-(2,5-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand for certain biological receptors and its effects on cellular pathways.

    Medicine: Studied for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,5-Dimethoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
  • 1-(2,5-Dimethoxybenzyl)-4-[(4-bromophenyl)sulfonyl]piperazine
  • 1-(2,5-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Comparison: 1-(2,5-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, the fluorinated compound may exhibit distinct pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,5-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
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1-(2,5-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

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